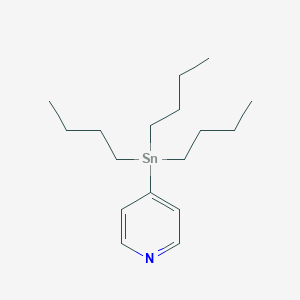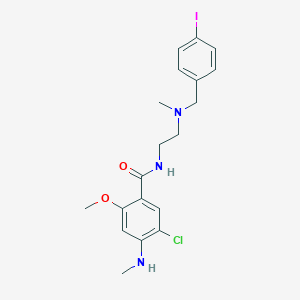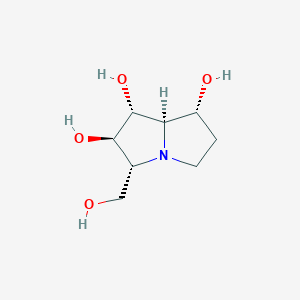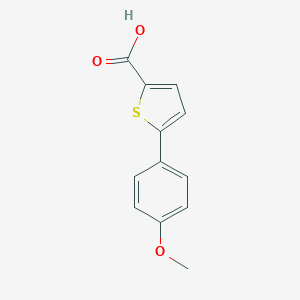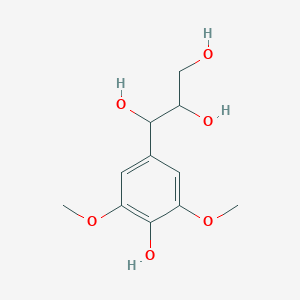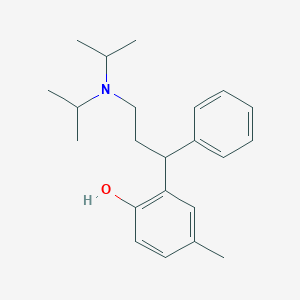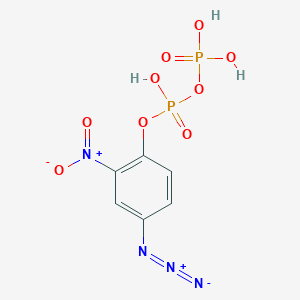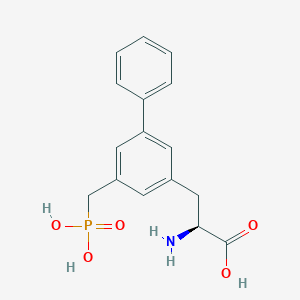
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid (APBPA) is a compound that has been extensively studied for its potential use in scientific research. It is a derivative of the well-known glutamate receptor antagonist, 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl) propanoic acid (AMPA) and has been found to have a similar mechanism of action. APBPA has been shown to be effective in blocking the activity of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory.
Mechanism Of Action
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid acts as a competitive antagonist of the glutamate receptor, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. This leads to a reduction in the activity of the receptor and a decrease in the release of neurotransmitters such as dopamine and serotonin.
Biochemical And Physiological Effects
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory retention, as well as to reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has also been shown to have antidepressant and anxiolytic effects, and to reduce the symptoms of chronic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid in lab experiments is its specificity for glutamate receptors. This allows researchers to selectively target these receptors without affecting other neurotransmitter systems. However, one limitation of using 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid is its relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are a number of potential future directions for research on 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid. One area of interest is the development of more potent and selective glutamate receptor antagonists, which could be used to treat a variety of neurological and psychiatric disorders. Another area of interest is the use of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid in combination with other drugs, such as antidepressants or antipsychotics, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid involves the reaction of 2-nitrobenzyl alcohol with 1,1'-biphenyl-2,2'-dicarboxylic acid anhydride in the presence of a phosphorus-containing reagent. The resulting compound is then reduced to 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid using a palladium-catalyzed hydrogenation reaction. This method has been shown to be effective in producing high yields of 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid with good purity.
Scientific Research Applications
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological processes. It has been found to be particularly useful in studies of learning and memory, as well as in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid has also been used to study the mechanisms of action of other drugs that target glutamate receptors, such as ketamine and memantine.
properties
CAS RN |
118077-09-1 |
|---|---|
Product Name |
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid |
Molecular Formula |
C16H18NO5P |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChI Key |
DSWZLNIYFFMRJD-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
synonyms |
2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



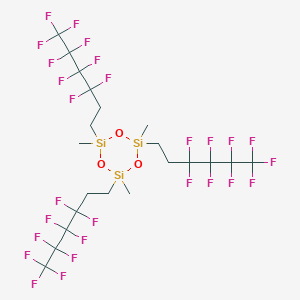
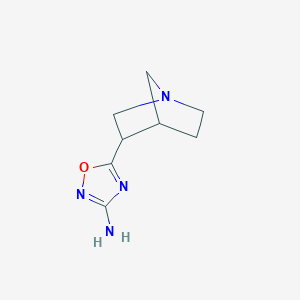
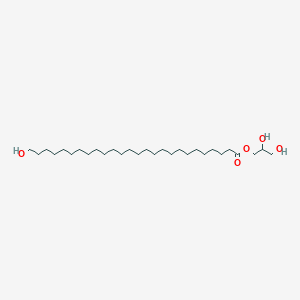
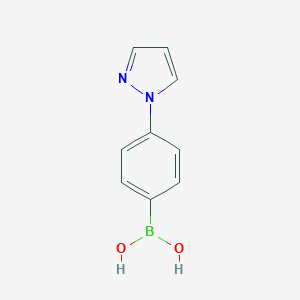
![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)
![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
